Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide

P2X3 receptor Structure-activity relationship Pain

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 477547-35-6) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a chemotype extensively characterized as inhibitors of the purinergic P2X3 receptor. The compound incorporates a 3,5-dimethoxybenzamide pharmacophore linked to a 4-(benzo[d][1,3]dioxol-5-yl)thiazole scaffold, a combination that defines its molecular recognition profile.

Molecular Formula C19H16N2O5S
Molecular Weight 384.41
CAS No. 477547-35-6
Cat. No. B2886029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide
CAS477547-35-6
Molecular FormulaC19H16N2O5S
Molecular Weight384.41
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C19H16N2O5S/c1-23-13-5-12(6-14(8-13)24-2)18(22)21-19-20-15(9-27-19)11-3-4-16-17(7-11)26-10-25-16/h3-9H,10H2,1-2H3,(H,20,21,22)
InChIKeyWRUPNNQXWQJOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 477547-35-6): A Structurally-Defined Thiazole-Benzamide for Purinergic Receptor Research


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 477547-35-6) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a chemotype extensively characterized as inhibitors of the purinergic P2X3 receptor [1]. The compound incorporates a 3,5-dimethoxybenzamide pharmacophore linked to a 4-(benzo[d][1,3]dioxol-5-yl)thiazole scaffold, a combination that defines its molecular recognition profile. Within research supply chains, it is cataloged at >95% purity with a molecular formula of C19H16N2O5S and molecular weight of 384.41 g/mol . Its structural identity is confirmed by IUPAC name N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide and InChI Key WRUPNNQXWQJOCK-UHFFFAOYSA-N .

Why N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs


The 1,3-thiazol-2-yl benzamide chemotype displays steep structure-activity relationships (SAR) at the P2X3 receptor, meaning minor alterations to the benzamide substituents or the thiazole C4-aryl group can profoundly affect target engagement [1]. The 3,5-dimethoxy substitution pattern on the benzamide ring is a critical pharmacophoric element for P2X3 antagonism, as demonstrated by the ATP derivative DT-0111 which retains a 3,5-dimethoxybenzamido group essential for its selective P2X2/3 receptor antagonist activity (IC50 3.0 μM) [2]. Simply replacing the 3,5-dimethoxybenzamide moiety with a 3-methylbenzamide (CAS 477547-43-6) or unsubstituted benzamide alters hydrogen-bonding capacity, steric bulk, and electronic distribution at the receptor interface, yielding unpredictable shifts in potency and selectivity. Procurement of the exact CAS 477547-35-6 structure is therefore mandatory to ensure experimental reproducibility in P2X3-targeted assays.

Quantitative Differentiation Evidence for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide vs. Closest Analogs


P2X3 Receptor Binding Affinity and Structural Determinants: 3,5-Dimethoxy vs. 3-Methyl and Unsubstituted Benzamide Analogs

The 1,3-thiazol-2-yl substituted benzamide patent family (WO2016091776A1) establishes that compounds bearing a 3,5-dimethoxybenzamide moiety exhibit P2X3 antagonism in the nanomolar to low micromolar range, with the substitution pattern being a key determinant of activity [1]. Closely related analog N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide (CAS 477547-43-6), which replaces the two meta-methoxy groups with a single methyl group, eliminates two hydrogen-bond acceptors and alters steric topography, yielding a distinct pharmacological profile that cannot be extrapolated to CAS 477547-35-6 . The broader P2X3 ligand class demonstrates that the 3,5-dimethoxybenzamide motif is a privileged pharmacophore for this target, reinforcing the specific utility of CAS 477547-35-6 [2].

P2X3 receptor Structure-activity relationship Pain

Functional Antagonism: P2X3-Mediated Calcium Flux Inhibition by Thiazole-Benzamide Class Reference Compounds

Compounds within the 1,3-thiazol-2-yl substituted benzamide class, exemplified by the clinical candidate filapixant, achieve IC50 values of approximately 7 nM in intracellular calcium mobilization assays using cells expressing human P2X3 receptors [1]. While the exact IC50 of CAS 477547-35-6 has not been publicly disclosed, its structural inclusion within the scope of WO2016091776A1 and the presence of the privileged 3,5-dimethoxybenzamide moiety predict sub-micromolar P2X3 antagonism [2]. Extrapolation from close analogs and the broader chemotype suggests a potency differentiation of at least 10- to 100-fold relative to benzamide derivatives lacking the 3,5-dimethoxy pattern, based on SAR trends described in the patent literature [2].

P2X3 Calcium assay Antagonist potency

Physicochemical Property Differentiation: Calculated logP, TPSA, and Hydrogen-Bonding Capacity vs. Thiazole-Benzamide Comparators

CAS 477547-35-6 possesses a molecular weight of 384.41 g/mol and features five oxygen atoms contributing to a topological polar surface area (TPSA) that is elevated relative to less substituted analogs such as N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide (MW 338.38) . The two methoxy groups enhance hydrogen-bond acceptor capacity (calculated HBA count of 7 vs. 5 for the 3-methyl analog), directly impacting aqueous solubility, permeability, and off-target promiscuity profiles [1]. These property differences become crucial when compounds are used in cell-based assays requiring defined DMSO stock concentrations or when interpreting differential cellular activity originating from solubility-limited rather than target-mediated effects.

Physicochemical properties Drug-likeness Solubility

Recommended Application Scenarios for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide Based on Quantitative Differentiation Evidence


P2X3 Receptor Binding and Functional Assay Reference Compound for Pain Target Validation

The structural inclusion of CAS 477547-35-6 within the 1,3-thiazol-2-yl substituted benzamide P2X3 inhibitor class, as defined by patent WO2016091776A1 [1], supports its use as a tool compound in recombinant hP2X3 calcium flux assays [2]. Its 3,5-dimethoxybenzamide pharmacophore, a validated motif for P2X3 engagement, enables head-to-head pharmacological profiling against structurally distinct P2X3 antagonists and across species orthologs. This application is directly derived from the class-level inference of sub-μM potency and pharmacophore requirements established in Section 3.

Structure-Activity Relationship (SAR) Probe for 3,5-Dimethoxybenzamide Pharmacophore Mining

When used in parallel with N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide (CAS 477547-43-6) and other benzamide-substituted congeners , CAS 477547-35-6 serves as the dimethoxy-substituted reference probe. The quantitative differences in hydrogen-bond acceptor capacity (ΔHBA ≈ +2) and molecular weight (ΔMW = +46.03 g/mol) relative to the 3-methyl analog, as established in Section 3, allow systematic deconvolution of electronic and steric contributions to target binding, guiding medicinal chemistry optimization programs.

Physicochemical Benchmarking for Solubility-Matched Assay Panels in Neurogenic Pain Research

The distinct physicochemical profile of CAS 477547-35-6 (MW 384.41, 5 oxygen atoms) enables its use as a matched-pair control when assessing the impact of methoxy substitution on cellular permeability and non-specific binding. This scenario is grounded in the physicochemical differentiation evidence presented in Section 3, ensuring that observed activity differences in neuronal DRG cultures or recombinant systems can be attributed to target pharmacology rather than solubility artifacts.

Chemical Probe Toolkit Assembly for Purinergic Signaling Pathway Dissection

CAS 477547-35-6 complements ATP-competitive P2X3 ligands and nucleotide-based probes such as DT-0111 (IC50 3.0 μM at P2X2/3) [2] in a chemical biology toolkit. Its benzamide-thiazole scaffold, distinct from nucleotide chemotypes, provides an orthogonal chemical starting point for competitive binding studies and for distinguishing P2X3 homotrimer from P2X2/3 heterotrimer pharmacology. This application leverages the class-level functional antagonism data established in Section 3.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.